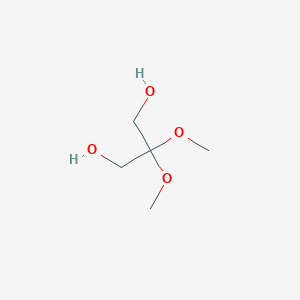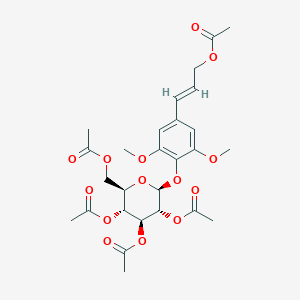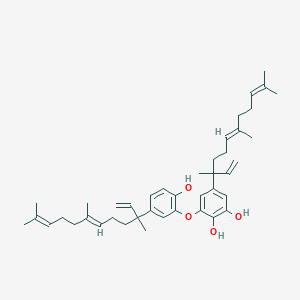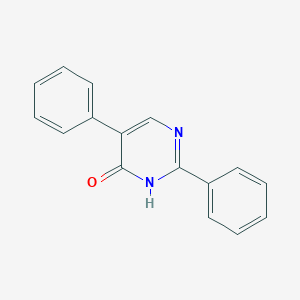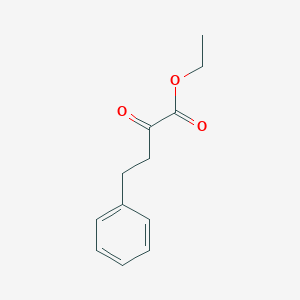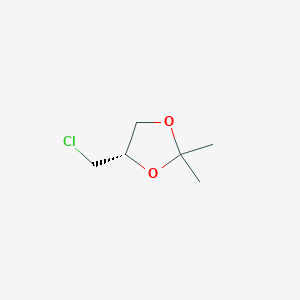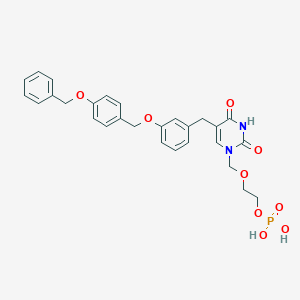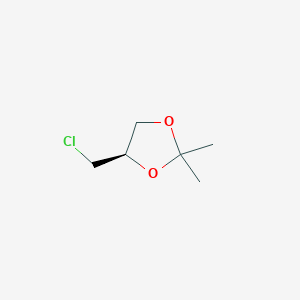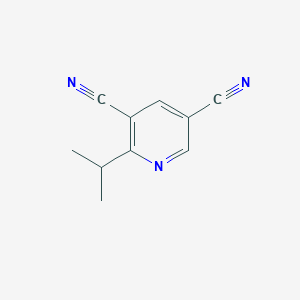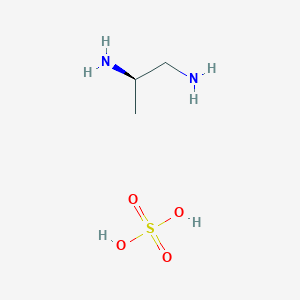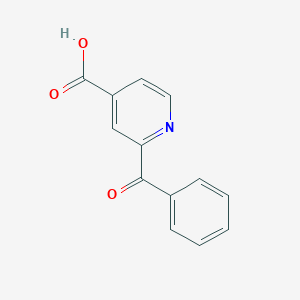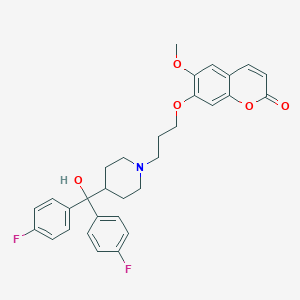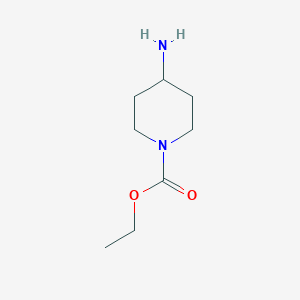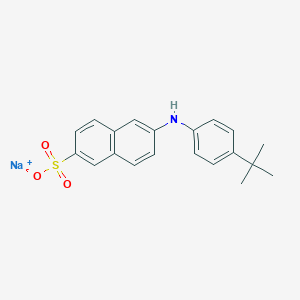
6-(4-tert-Butylanilino)naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-tert-Butylanilino)naphthalene-2-sulfonate, commonly known as BNS, is a fluorescent dye that is widely used in scientific research. BNS is a sulfonated version of naphthalene, which is a polycyclic aromatic hydrocarbon. The chemical structure of BNS consists of a naphthalene ring, an aniline group, and a sulfonate group. BNS is a water-soluble dye and has a high molar extinction coefficient, which makes it an excellent tool for fluorescence spectroscopy.
Mechanism Of Action
BNS is a fluorescent dye that works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. The absorption and emission spectra of BNS are dependent on its environment, such as pH, temperature, and polarity. BNS is commonly used as a polarity probe, as its fluorescence intensity is highly sensitive to changes in the polarity of its environment.
Biochemical And Physiological Effects
BNS has no known biochemical or physiological effects on living organisms. BNS is not toxic to cells and has been used in various cell-based assays to study protein-protein interactions and ligand binding.
Advantages And Limitations For Lab Experiments
The advantages of using BNS in lab experiments include its high water solubility, high molar extinction coefficient, and sensitivity to changes in polarity. BNS is also relatively inexpensive and easy to use. The limitations of using BNS in lab experiments include its sensitivity to pH, temperature, and other environmental factors. BNS is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of BNS in scientific research. One potential application is in the study of protein-protein interactions in living cells. BNS could be used as a fluorescent probe to monitor the binding of proteins in real-time. Another potential application is in the study of membrane dynamics and lipid-protein interactions. BNS could be used as a polarity probe to study the organization and dynamics of membranes and the interactions between lipids and proteins. Finally, BNS could be used in the development of new fluorescent probes with improved properties, such as increased sensitivity and photostability.
Synthesis Methods
The synthesis of BNS involves the reaction of 6-nitro-2-naphthol with 4-tert-butylaniline in the presence of sulfuric acid. The reaction produces a yellow-orange solid, which is then purified by recrystallization. The final product is a yellow powder that is highly soluble in water.
Scientific Research Applications
BNS is widely used in scientific research as a fluorescent probe for studying various biological processes. BNS has been used to study the structure and function of proteins, DNA, RNA, and membranes. BNS has also been used to study the binding of ligands to proteins and the conformational changes that occur upon ligand binding.
properties
CAS RN |
144796-65-6 |
|---|---|
Product Name |
6-(4-tert-Butylanilino)naphthalene-2-sulfonate |
Molecular Formula |
C20H20NNaO3S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
sodium;6-(4-tert-butylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H21NO3S.Na/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18;/h4-13,21H,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
QLAAJFRQMRRTMI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
synonyms |
6-(4-tert-butylanilino)naphthalene-2-sulfonate 6-(4-tert-butylanilino)naphthalene-2-sulfonate, monosodium salt t-BANS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



